N-(5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
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Overview
Description
N-(5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a dimethoxyphenyl group, and a phenylpropanamide moiety. It has garnered interest in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves the reaction of 3,4-dimethoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the intermediate 3,4-dimethoxyphenyl-1,3,4-thiadiazole. This intermediate is then reacted with 3-phenylpropanoic acid chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of N-(5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets are still under investigation, but it is thought to involve inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
N-(3,4-Dimethoxyphenyl)ethylamides: Compounds with similar functional groups and potential biological activities.
Uniqueness
N-(5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a therapeutic agent.
Properties
CAS No. |
418778-10-6 |
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Molecular Formula |
C19H19N3O3S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C19H19N3O3S/c1-24-15-10-9-14(12-16(15)25-2)18-21-22-19(26-18)20-17(23)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,20,22,23) |
InChI Key |
KQQCXGWHRMULHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(S2)NC(=O)CCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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